molecular formula C6H13NO B8187195 (3R)-N-methyloxan-3-amine

(3R)-N-methyloxan-3-amine

Cat. No.: B8187195
M. Wt: 115.17 g/mol
InChI Key: CBPPRONALWRIKK-ZCFIWIBFSA-N
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Description

(3R)-N-methyloxan-3-amine is a chiral amine compound with a unique structure that includes an oxane ring and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methyloxan-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as an oxane derivative.

    Amine Introduction: The oxane derivative undergoes a nucleophilic substitution reaction with a methylamine source under controlled conditions to introduce the amine group.

    Chirality Control: The reaction conditions are carefully optimized to ensure the formation of the (3R) enantiomer, which may involve the use of chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and high-throughput screening can help optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-methyloxan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxane ring or the amine group, leading to different products.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives with altered ring structures.

Scientific Research Applications

(3R)-N-methyloxan-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R)-N-methyloxan-3-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-methyloxan-3-amine: The enantiomer of (3R)-N-methyloxan-3-amine, with similar but distinct biological activity.

    N-methylmorpholine: A structurally related compound with different chemical and biological properties.

    Oxan-3-amine: A simpler analog without the methyl group, used in different contexts.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an oxane ring and a methylamine group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3R)-N-methyloxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPPRONALWRIKK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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